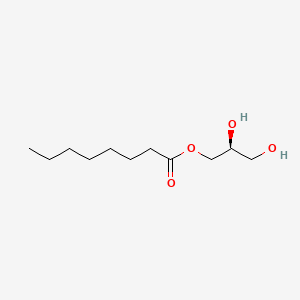
(2S)-2,3-dihydroxypropyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-octanoyl-sn-glycerol is a 1-acyl-sn-glycerol that has octanoyl as the 1-acyl group. It is a 1-monooctanoylglycerol and a 1-acyl-sn-glycerol. It is an enantiomer of a 3-octanoyl-sn-glycerol.
Applications De Recherche Scientifique
Biofuel Enhancement
Engineers and researchers aim to develop environmentally friendly high-octane motor gasoline with minimal harmful emissions. Studies have introduced promising components for producing such fuels, with insights into their synergetic chemical, physical, mechanical, and environmental characteristics. These components, including bioethanol and isooctene, demonstrate potential in mixing with low-octane hydrocarbon fractions to solve energy and environmental problems (Abdellatief et al., 2021).
Medical Applications: Antimicrobial Efficacy
Octenidine, a cationic disinfectant, has shown broad antibacterial efficacy and biocompatibility, making it a candidate for various medical applications. It has been explored as an antiseptic for wounds and mucous membranes, with studies comparing its antimicrobial efficacy against standard root canal irrigants and medicaments, indicating its potential as a biocompatible alternative or adjunct in dental care (Gulzar et al., 2020).
Dermatological Research
Optical coherence tomography (OCT), a noninvasive imaging tool, uses near-infrared light to magnify the surface of skin lesions, including basal cell carcinoma (BCC). OCT alongside clinical or dermoscopic examination might offer additional diagnostic information. Studies have suggested OCT's utility in diagnosing BCC, demonstrating a higher sensitivity and specificity compared to visual inspection plus dermoscopy. This highlights OCT's potential role in diagnosing clinically challenging lesions in dermatology (Rajabi-Estarabadi et al., 2018).
Propriétés
Numéro CAS |
68132-29-6 |
|---|---|
Formule moléculaire |
C11H22O4 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
[(2S)-2,3-dihydroxypropyl] octanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/t10-/m0/s1 |
Clé InChI |
GHBFNMLVSPCDGN-JTQLQIEISA-N |
SMILES isomérique |
CCCCCCCC(=O)OC[C@H](CO)O |
SMILES |
CCCCCCCC(=O)OCC(CO)O |
SMILES canonique |
CCCCCCCC(=O)OCC(CO)O |
Autres numéros CAS |
68132-29-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1230180.png)
![alpha-[(4-Chlorobenzylideneamino)-oxy]-isobutyric acid](/img/structure/B1230181.png)

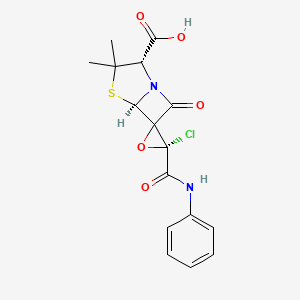
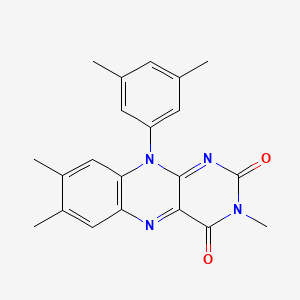
![3,6,9-Trimethyl-5,6,6a,7-tetrahydroazuleno[4,5-b]furan-4,8-dione](/img/structure/B1230188.png)
![[6-(7-chloro-1,8-naphthyridin-2-yl)-4,5-dioxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate](/img/structure/B1230189.png)
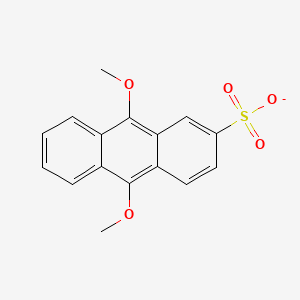
![N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B1230192.png)

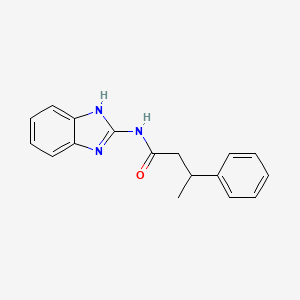
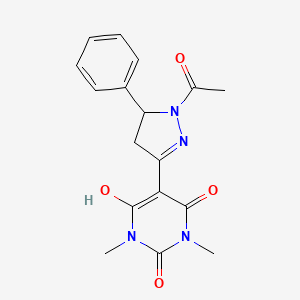
![naphtho[2,3-c]furan-1(3H)-one](/img/structure/B1230204.png)
![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)